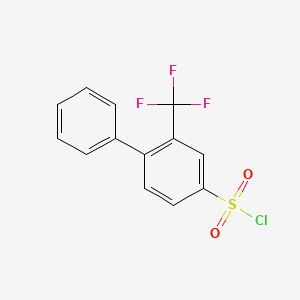

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Description

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a sulfonyl chloride derivative characterized by a biphenyl backbone substituted with a sulfonyl chloride (-SO₂Cl) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The molecular formula is C₁₃H₈ClF₃O₂S, with a molecular weight of ~320.71 g/mol (calculated). The trifluoromethyl group imparts distinct electronic and steric properties, enhancing its utility in pharmaceutical and agrochemical synthesis as a reactive intermediate. Sulfonyl chlorides are widely used to synthesize sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution. The -CF₃ group increases lipophilicity and metabolic stability, making this compound valuable in drug design .

Propriétés

Formule moléculaire |

C13H8ClF3O2S |

|---|---|

Poids moléculaire |

320.71 g/mol |

Nom IUPAC |

4-phenyl-3-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H |

Clé InChI |

MREPBRNIVHCZLM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Preparation via Aromatic Sulfonation

One of the most straightforward methods involves the sulfonation of biphenyl derivatives with chlorosulfonic acid or sulfur trioxide, followed by chlorination to introduce the sulfonyl chloride group.

- Reactants : Biphenyl, chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).

- Conditions : The biphenyl is dissolved in an inert solvent such as chlorinated hydrocarbons (e.g., chlorobenzene) and cooled to 0°C.

- Reaction : Chlorosulfonic acid or SO₃ is added dropwise under stirring, promoting electrophilic aromatic substitution at the para-position relative to the biphenyl core, preferentially at the 4-position on the biphenyl ring.

- Post-reaction : The mixture is heated to 50-80°C for several hours to ensure complete sulfonation.

- Workup : The reaction mixture is poured onto ice, neutralized with sodium bicarbonate, and the crude sulfonic acid is isolated.

- The sulfonic acid is then treated with thionyl chloride (SOCl₂) under reflux to convert the sulfonic acid to the sulfonyl chloride.

- Excess SOCl₂ is removed by distillation, yielding 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride .

- This method requires careful control of reaction conditions to prevent over-sulfonation.

- The presence of the trifluoromethyl group at the 2-position can be introduced beforehand via nucleophilic substitution or directed ortho-lithiation followed by trifluoromethylation, which is discussed below.

Trifluoromethylation Followed by Sulfonyl Chloride Formation

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position of biphenyl can be introduced via:

- Nucleophilic aromatic substitution using trifluoromethylating reagents such as Togni's reagent or Ruppert-Prakash reagent (TMS-CF₃).

- Directed ortho-lithiation : Biphenyl is treated with n-butyllithium at low temperature, followed by quenching with trifluoromethylating agents.

Subsequent Sulfonyl Chloride Formation

Once the trifluoromethylated biphenyl is prepared, the sulfonyl chloride is synthesized via:

- Electrophilic sulfonation : The trifluoromethyl biphenyl is reacted with chlorosulfonic acid under controlled temperature (0-25°C).

- Chlorination : The sulfonic acid intermediate is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

This two-step process ensures selective functionalization at the 4-position on the biphenyl ring.

Multi-step Synthesis via Aromatic Substitutions

Preparation of 2-(Trifluoromethyl)biphenyl-4-amine

- Starting from biphenyl, selective nitration followed by reduction yields 4-aminobiphenyl.

- Nucleophilic substitution with trifluoromethyl reagents introduces the CF₃ group at the 2-position.

- The amino group is then converted to sulfonamide or sulfonyl chloride via diazotization and subsequent chlorination.

Conversion to Sulfonyl Chloride

- The sulfonamide or sulfonic acid derivative is treated with thionyl chloride or phosphorus pentachloride (PCl₅) to obtain the sulfonyl chloride.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonation + chlorination | Biphenyl | Chlorosulfonic acid, SOCl₂ | 0-80°C, reflux | Simple, scalable | Over-sulfonation risk |

| Nucleophilic trifluoromethylation + sulfonation | Biphenyl | TMS-CF₃, SOCl₂ | -78°C to reflux | High regioselectivity | Multi-step, reagent-sensitive |

| Aromatic substitution + chlorination | Biphenyl derivatives | HNO₃, SOCl₂ | Controlled nitration, reflux | Versatile | Requires multiple steps |

The synthesis of This compound can be achieved through several pathways, with the most common being the sulfonation of a suitably trifluoromethylated biphenyl precursor followed by chlorination. Advances in trifluoromethylation techniques enable selective introduction of the CF₃ group, which, combined with traditional sulfonation and chlorination, provides an efficient route to the target compound. These methods are supported by literature from patents, academic research, and industrial protocols, ensuring their reliability and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under mild conditions.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles like thiols or amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like amines or alcohols in the presence of a base.

Nucleophilic Substitution: Thiols or amines in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Substituted Biphenyls: Formed through coupling reactions.

Sulfonamides and Sulfonates: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Structural and Functional Differences

The primary comparator is biphenyl-4-sulfonyl chloride (CAS 1623-93-4), which lacks the 2-CF₃ substituent. Below is a detailed comparison:

| Property | 2-(Trifluoromethyl)biphenyl-4-sulfonyl Chloride | Biphenyl-4-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₁₃H₈ClF₃O₂S | C₁₂H₉ClO₂S |

| Molecular Weight (g/mol) | ~320.71 | 252.71 |

| CAS Number | Not commercially documented | 1623-93-4 |

| Substituents | 2-CF₃, 4-SO₂Cl | 4-SO₂Cl |

| Reactivity | Higher electrophilicity due to -CF₃ (electron-withdrawing) | Moderate reactivity |

| Lipophilicity (logP) | Higher (estimated) | Lower |

| Applications | Drug intermediates, agrochemicals | Life sciences research, general synthesis |

| Commercial Availability | Limited (specialized suppliers) | Widely available (e.g., Thermo Scientific) |

Mechanistic and Functional Insights

Reactivity : The -CF₃ group withdraws electron density via induction, increasing the electrophilicity of the sulfonyl chloride group. This enhances reactivity in nucleophilic substitutions (e.g., forming sulfonamides) compared to the parent compound .

Stability : The electron-deficient aryl ring may slow hydrolysis of the sulfonyl chloride to sulfonic acid under ambient conditions, though this requires experimental validation.

Solubility : The -CF₃ group reduces polarity, likely decreasing aqueous solubility but improving membrane permeability in biological systems.

Commercial Availability and Handling

- Storage : Like biphenyl-4-sulfonyl chloride, the target compound should be stored in a dry, cool environment to prevent hydrolysis.

- Suppliers : Biphenyl-4-sulfonyl chloride is available from major suppliers (e.g., Thermo Scientific, TargetMol), while the trifluoromethyl variant may require custom synthesis .

Activité Biologique

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of biphenyl derivatives with chlorosulfonic acid or sulfur trioxide in the presence of a trifluoromethyl group. The introduction of the trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxic activity against various cancer cell lines. For instance, in a study evaluating novel arylsulfonamide derivatives, compounds with trifluoromethyl substitutions showed higher inhibitory effects compared to controls such as 5-FU (5-fluorouracil) .

Table 1: Cytotoxic Activity of Trifluoromethyl Aryl Sulfonamides

| Compound | Cell Line Tested | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| 10l | A549 | 8.5 | Higher activity than control |

| 10p | HeLa | 12.3 | Significant inhibition |

| 10q | MCF7 | 5.0 | Most potent compound tested |

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of biphenyl sulfonamides. Modifications to the biphenyl structure can lead to variations in potency and selectivity against different cancer cell lines. For example, altering the position of substituents on the biphenyl ring has been shown to significantly affect cytotoxicity .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the antiproliferative effects of various arylsulfonamides revealed that compounds with a trifluoromethyl group demonstrated improved efficacy against breast cancer cell lines (MCF7 and MDA-MB231). The introduction of this group led to an increase in potency by up to four-fold compared to non-trifluoromethylated analogs .

Case Study 2: Pharmacokinetic Profile

In vivo studies indicated that certain trifluoromethyl-substituted biphenyl sulfonamides exhibited favorable pharmacokinetic properties, including enhanced bioavailability and reduced toxicity at therapeutic doses. This suggests potential for development as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(trifluoromethyl)biphenyl-4-sulfonyl chloride, and how can reaction yields be optimized?

Answer: The synthesis typically involves sulfonation of biphenyl derivatives followed by chlorination. A common approach is the reaction of biphenyl-4-sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . For trifluoromethyl substitution, electrophilic aromatic substitution or coupling reactions using trifluoromethyl-containing precursors (e.g., 2-(trifluoromethyl)benzoyl chloride, MW 208.57 ) may be employed. Optimizing yields requires controlling moisture (use of molecular sieves) and reaction temperature (40–60°C). Monitoring via TLC or HPLC ensures completion. Yields >70% are achievable with stoichiometric excess of chlorinating agents .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer: Column chromatography using silica gel with hexane/ethyl acetate (4:1) is standard. For higher purity (>97%), recrystallization from dichloromethane/hexane mixtures is recommended . Distillation under reduced pressure (boiling point ~237–240°C ) may be used but requires careful temperature control to prevent decomposition. Impurities such as unreacted sulfonic acid or chlorination by-products (e.g., SO₂ derivatives) can be identified via GC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.5–8.2 ppm for biphenyl protons) and trifluoromethyl (-CF₃) signals (δ 120–125 ppm in ¹³C) .

- FT-IR : Peaks at 1375 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O-Cl) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 252.71 (C₁₂H₉ClO₂S) with fragmentation patterns matching sulfonyl chloride groups .

- Elemental Analysis : Carbon (57.04%) and sulfur (12.68%) deviations >0.5% indicate impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, which can cause severe irritation .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA not established; treat as hazardous).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Store in airtight containers at 0–6°C to minimize hydrolysis .

Q. How is this compound utilized in synthesizing sulfonamide derivatives for biological studies?

Answer: It reacts with amines (e.g., primary/secondary amines) in dichloromethane or THF under basic conditions (e.g., Et₃N) to form sulfonamides. For example:

- Procedure : Add 1.2 eq. amine to 1 eq. sulfonyl chloride in anhydrous THF at 0°C. Stir for 4–6 hours. Isolate via aqueous workup .

- Applications : Sulfonamides are tested as enzyme inhibitors (e.g., carbonic anhydrase) or receptor ligands .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer: The electrophilic sulfur in the sulfonyl chloride group undergoes nucleophilic attack by amines or alcohols. Density Functional Theory (DFT) studies show the reaction proceeds via a two-step mechanism:

Formation of a tetrahedral intermediate after nucleophile attack.

Elimination of Cl⁻, stabilized by electron-withdrawing trifluoromethyl groups enhancing electrophilicity . Kinetic studies (e.g., using stopped-flow techniques) reveal rate constants (k) dependent on solvent polarity and nucleophile strength .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and solvent conditions?

Answer:

- Acidic Conditions : The -CF₃ group stabilizes the sulfonyl chloride via inductive effects, delaying hydrolysis. Half-life in 1M HCl at 25°C is ~8 hours .

- Basic Conditions : Rapid hydrolysis to sulfonate occurs (t₁/₂ <30 minutes in 0.1M NaOH).

- Solvent Effects : Stability in aprotic solvents (e.g., DMF > THF > DCM) correlates with dielectric constants. Avoid protic solvents (e.g., MeOH) .

Q. What analytical strategies resolve conflicting data in reaction by-product identification?

Answer:

- LC-MS/MS : Differentiate by-products (e.g., sulfonic acids or disulfones) using retention times and fragmentation patterns.

- ²⁹Si NMR : Detect silicon-containing impurities if silane reagents are used.

- X-ray Crystallography : Confirm structures of crystalline by-products. For example, dimeric sulfonate esters may form under excess base .

Q. Which solvents and reaction conditions minimize side reactions during sulfonylation of sterically hindered amines?

Answer:

Q. How can this compound be incorporated into multi-step syntheses of complex bioactive molecules?

Answer:

- Case Study : Synthesis of kinase inhibitors:

- React with a piperidine derivative to form a sulfonamide intermediate.

- Couple with a fluorinated aryl bromide via Suzuki-Miyaura cross-coupling.

- Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Challenges : Competing hydrolysis during prolonged reactions requires strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.